molecular formula C10H12Br2N2O2 B12502648 tert-Butyl (2,6-dibromopyridin-4-yl)carbamate

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate

Cat. No.: B12502648
M. Wt: 352.02 g/mol
InChI Key: ICVRVLLQWSDSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12Br2N2O2 and a molecular weight of 352.02 g/mol It is a derivative of pyridine, substituted with bromine atoms at the 2 and 6 positions and a tert-butyl carbamate group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of the tert-butyl carbamate group. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of less brominated or non-brominated pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

Scientific Research Applications

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromopyridin-4-yl)carbamate involves its interaction with specific molecular targets. The bromine atoms and the carbamate group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2,6-dibromopyridin-4-yl)carbamate is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions that are not possible with chlorine or methoxy groups. This makes it a valuable compound for studying bromine-specific chemical and biological processes .

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(2,6-dibromopyridin-4-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)

InChI Key

ICVRVLLQWSDSCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.